molecular formula C8H12N2O5S B562193 1-Methyl-nicotinamide Methosulphate CAS No. 58971-09-8

1-Methyl-nicotinamide Methosulphate

Cat. No.: B562193
CAS No.: 58971-09-8
M. Wt: 248.253
InChI Key: AGNOWPKJGLKBJH-UHFFFAOYSA-N
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Description

1-Methyl-nicotinamide Methosulphate: is a chemical compound with the molecular formula C8H14N2O5S and a molecular weight of 250.27 g/mol . It is a derivative of nicotinamide, a form of vitamin B3, and is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-nicotinamide Methosulphate can be synthesized through the methylation of nicotinamide using methyl sulfate as a methylating agent. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-nicotinamide Methosulphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield reduced derivatives .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

methanesulfonoperoxoate;1-methylpyridin-1-ium-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.CH4O4S/c1-9-4-2-3-6(5-9)7(8)10;1-6(3,4)5-2/h2-5H,1H3,(H-,8,10);2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNOWPKJGLKBJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)N.CS(=O)(=O)O[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858074
Record name 3-Carbamoyl-1-methylpyridin-1-ium 2-(methanesulfonyl)dioxidan-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58971-09-8
Record name 3-Carbamoyl-1-methylpyridin-1-ium 2-(methanesulfonyl)dioxidan-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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